molecular formula C24H26N2O4 B248501 2,6-Dimethoxy-4-{[4-(1-naphthoyl)-1-piperazinyl]methyl}phenol

2,6-Dimethoxy-4-{[4-(1-naphthoyl)-1-piperazinyl]methyl}phenol

Cat. No. B248501
M. Wt: 406.5 g/mol
InChI Key: WZXZMABMHOMLOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethoxy-4-{[4-(1-naphthoyl)-1-piperazinyl]methyl}phenol, also known as AM-1248, is a synthetic cannabinoid that has been extensively studied for its potential use in scientific research. This compound is a potent agonist of the cannabinoid receptor CB2 and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

2,6-Dimethoxy-4-{[4-(1-naphthoyl)-1-piperazinyl]methyl}phenol acts as a potent agonist of the CB2 receptor, which is a G protein-coupled receptor that is primarily expressed in immune cells. When 2,6-Dimethoxy-4-{[4-(1-naphthoyl)-1-piperazinyl]methyl}phenol binds to CB2, it activates a signaling cascade that leads to a variety of biochemical and physiological effects. These effects include the inhibition of adenylyl cyclase, the activation of MAPK signaling pathways, and the modulation of ion channels.
Biochemical and Physiological Effects:
2,6-Dimethoxy-4-{[4-(1-naphthoyl)-1-piperazinyl]methyl}phenol has been shown to have a variety of biochemical and physiological effects, including the modulation of immune function, the inhibition of pain signaling, and the regulation of inflammation. These effects are mediated by the activation of CB2 and the downstream signaling pathways that are activated by this receptor.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,6-Dimethoxy-4-{[4-(1-naphthoyl)-1-piperazinyl]methyl}phenol in lab experiments is its potency and selectivity for CB2. This allows researchers to study the effects of CB2 activation in a specific and controlled manner. However, there are also limitations to the use of 2,6-Dimethoxy-4-{[4-(1-naphthoyl)-1-piperazinyl]methyl}phenol, including its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are many potential future directions for research on 2,6-Dimethoxy-4-{[4-(1-naphthoyl)-1-piperazinyl]methyl}phenol and its effects on CB2. One area of interest is the role of CB2 in the regulation of inflammation and immune function, particularly in the context of autoimmune diseases and chronic inflammation. Another area of interest is the potential therapeutic applications of CB2 agonists, including the treatment of pain, inflammation, and other conditions. Finally, there is also interest in developing more potent and selective CB2 agonists that can be used as tools for studying this receptor and its downstream signaling pathways.
In conclusion, 2,6-Dimethoxy-4-{[4-(1-naphthoyl)-1-piperazinyl]methyl}phenol is a potent and selective agonist of the CB2 receptor that has been extensively studied for its potential use in scientific research. This compound has a variety of biochemical and physiological effects and has been used to study the role of CB2 in inflammation, pain, and immune response. While there are limitations to the use of 2,6-Dimethoxy-4-{[4-(1-naphthoyl)-1-piperazinyl]methyl}phenol, there are also many potential future directions for research on this compound and its effects on CB2.

Synthesis Methods

The synthesis of 2,6-Dimethoxy-4-{[4-(1-naphthoyl)-1-piperazinyl]methyl}phenol involves several steps, starting with the reaction of 2,6-dimethoxyphenol with 4-(1-naphthoyl)piperazine in the presence of a base. This reaction yields the intermediate 4-(1-naphthoyl)-1-(2,6-dimethoxyphenyl)piperazine, which is then reacted with formaldehyde and a reducing agent to produce 2,6-Dimethoxy-4-{[4-(1-naphthoyl)-1-piperazinyl]methyl}phenol. The final product is purified by column chromatography and characterized by spectroscopic methods.

Scientific Research Applications

2,6-Dimethoxy-4-{[4-(1-naphthoyl)-1-piperazinyl]methyl}phenol has been used extensively in scientific research as a tool to study the cannabinoid receptor CB2. This receptor is primarily expressed in immune cells and has been implicated in a variety of physiological processes, including inflammation, pain, and immune response. By studying the effects of 2,6-Dimethoxy-4-{[4-(1-naphthoyl)-1-piperazinyl]methyl}phenol on CB2, researchers can gain insights into the role of this receptor in these processes.

properties

Product Name

2,6-Dimethoxy-4-{[4-(1-naphthoyl)-1-piperazinyl]methyl}phenol

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C24H26N2O4/c1-29-21-14-17(15-22(30-2)23(21)27)16-25-10-12-26(13-11-25)24(28)20-9-5-7-18-6-3-4-8-19(18)20/h3-9,14-15,27H,10-13,16H2,1-2H3

InChI Key

WZXZMABMHOMLOA-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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